An In-depth Technical Guide to 2-(Ethoxymethyl)furan: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Ethoxymethyl)furan: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-(Ethoxymethyl)furan, a furan derivative of interest in various chemical and pharmaceutical research domains.
Chemical Identity and Physical Properties
2-(Ethoxymethyl)furan, also known as furfuryl ethyl ether, is a colorless liquid with a characteristic sweet and spicy aroma.[1] It is an organic compound featuring a furan ring substituted at the 2-position with an ethoxymethyl group.[1]
Table 1: Chemical Identifiers for 2-(Ethoxymethyl)furan
| Identifier | Value |
| IUPAC Name | 2-(ethoxymethyl)furan[2] |
| Synonyms | Furfuryl ethyl ether, FEMA 4114, Ethyl furfuryl ether[1] |
| CAS Number | 6270-56-0[1] |
| Molecular Formula | C₇H₁₀O₂[1] |
| Molecular Weight | 126.15 g/mol [1] |
| InChI | 1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3[2] |
| InChI Key | BHGBNDNKYPEAAT-UHFFFAOYSA-N[2] |
| SMILES | CCOCC1=CC=CO1[3] |
Table 2: Physicochemical Properties of 2-(Ethoxymethyl)furan
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Sweet, spicy[1] |
| Boiling Point | 194.28 °C (rough estimate)[1] |
| Density | 0.9906 g/cm³[1] |
| Refractive Index | 1.4523[1] |
| Flash Point | 41.2 °C[1] |
| Solubility | Slightly soluble in chloroform and ethyl acetate[1] |
| Storage Temperature | 2-8°C[1] |
Chemical Structure and Spectroscopic Data
The structure of 2-(Ethoxymethyl)furan consists of a five-membered aromatic furan ring, with an oxygen heteroatom, and an ethoxymethyl group attached to the carbon atom adjacent to the oxygen.
Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is proprietary, typical spectral characteristics are well-documented.
Table 3: Spectroscopic Data for 2-(Ethoxymethyl)furan
| Spectrum | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the protons on the furan ring and the ethoxymethyl group. The furan protons typically appear in the aromatic region, while the methylene and methyl protons of the ethoxy group will be in the aliphatic region, showing characteristic splitting patterns.[4] |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the four unique carbon atoms of the furan ring and the three carbon atoms of the ethoxymethyl substituent.[4] |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the furan ring and the ether linkage, as well as C-H stretching and bending vibrations for the aromatic and aliphatic components.[4] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of furan derivatives and ethers.[4] |
Synthesis of 2-(Ethoxymethyl)furan
A common method for the synthesis of 2-(Ethoxymethyl)furan is the etherification of 2-furanmethanol (furfuryl alcohol) with ethanol.
Experimental Protocol: Synthesis from 2-Furanmethanol and Ethanol[1]
Objective: To synthesize 2-(Ethoxymethyl)furan via the reaction of 2-furanmethanol with ethanol using a solid acid catalyst.
Materials:
-
2-Furanmethanol (15 g)
-
Ethanol (85 g)
-
Tin dioxide (SnO₂) (15 g)
-
200 mL reactor
Procedure:
-
Prepare a 15% by weight solution of 2-furanmethanol in ethanol by dissolving 15 g of 2-furanmethanol in 85 g of ethanol within a 200 mL reactor.
-
Add 15 g of tin dioxide (SnO₂) to the solution to act as a catalyst.
-
Stir the reaction mixture continuously at 150 °C for 20 hours.
-
Monitor the reaction for completion.
-
A comparative experiment at 200°C has been reported to yield up to 95% of 2-(ethoxymethyl)furan.[1]
Note: This protocol is based on a patent description and may require optimization for specific laboratory conditions.
Chemical Reactivity
The reactivity of 2-(Ethoxymethyl)furan is governed by the chemical nature of both the furan ring and the ethoxymethyl substituent.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[5]
-
Electrophilic Substitution: Furan undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially at the 2 and 5 positions.[6][7] The presence of the ethoxymethyl group at the 2-position will direct incoming electrophiles primarily to the 5-position.
-
Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with electron-deficient dienophiles.[8]
-
Hydrogenation: The furan ring can be hydrogenated to yield dihydrofuran and ultimately tetrahydrofuran derivatives.[8]
-
Ring Opening: Under strong acidic conditions, the furan ring is susceptible to ring-opening and polymerization.[6]
Reactivity involving the Ethoxymethyl Group
The ether linkage in the ethoxymethyl group can be cleaved under harsh acidic conditions. The Williamson ether synthesis provides a conceptual basis for the formation of this group, involving the reaction of an alkoxide with an alkyl halide.[9][10][11] This highlights the stability of the ether bond under neutral and basic conditions.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-(Ethoxymethyl)furan.
Caption: Workflow for the synthesis and characterization of 2-(Ethoxymethyl)furan.
Chemical Structure Diagram
The following diagram provides a 2D representation of the chemical structure of 2-(Ethoxymethyl)furan.
Caption: 2D Chemical Structure of 2-(Ethoxymethyl)furan.
References
- 1. 2-(ETHOXYMETHYL)FURAN | 6270-56-0 [chemicalbook.com]
- 2. 2-(Ethoxymethyl)furan | 6270-56-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(ETHOXYMETHYL)FURAN(6270-56-0) 1H NMR spectrum [chemicalbook.com]
- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Furan - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
